

# Basic Blue 41 synthesis pathway and purification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Basic Blue 41*

Cat. No.: *B037735*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Purification of **Basic Blue 41**

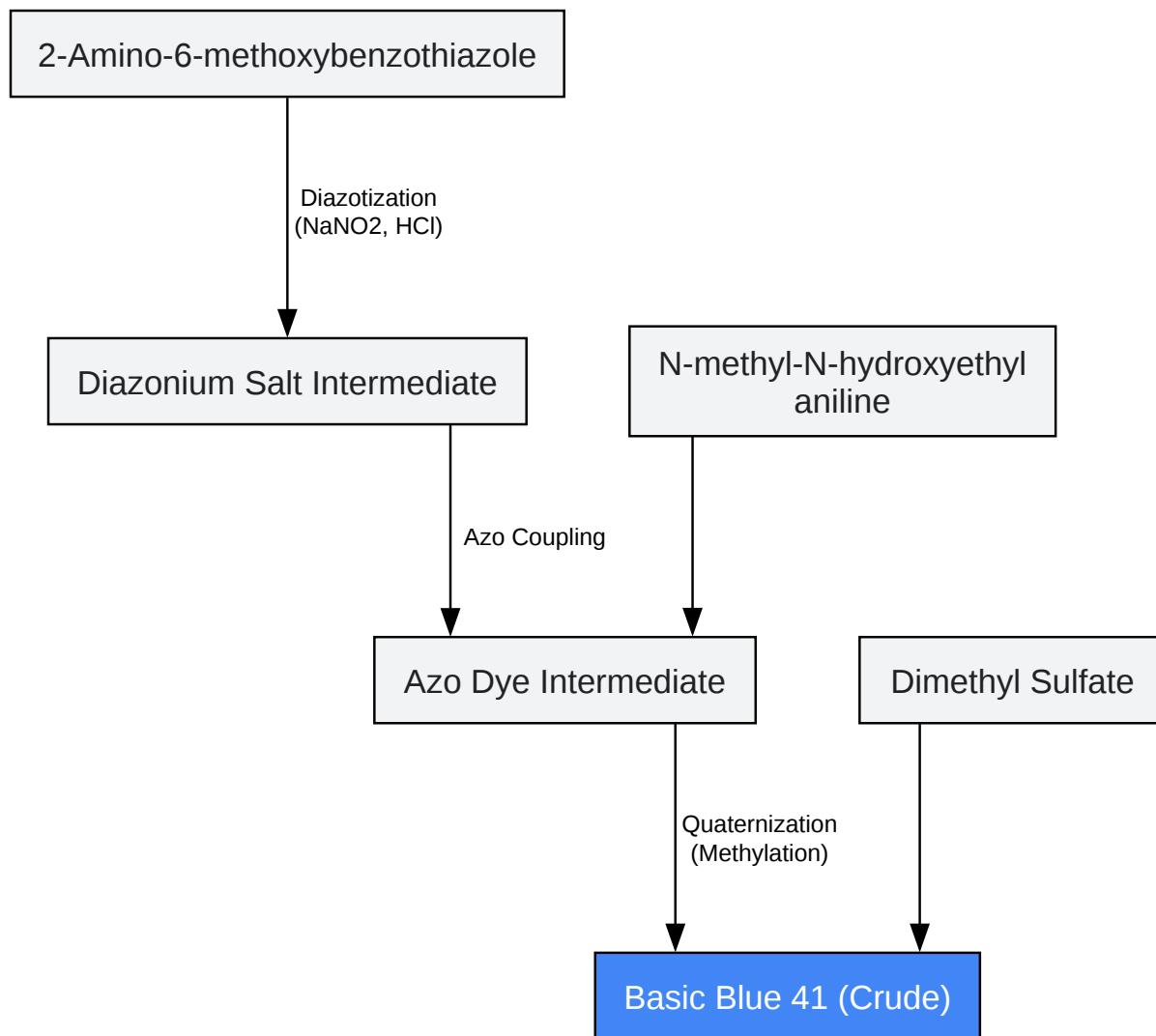
## Introduction

**Basic Blue 41**, also known by its Colour Index name C.I. 11105, is a cationic monoazo dye belonging to the thiazole class.<sup>[1]</sup> It appears as a deep blue crystalline powder that is readily soluble in water.<sup>[2]</sup> This dye is extensively used in the textile industry for dyeing acrylic fibers, acid-modified polyester, and in the production of inks and coatings.<sup>[2][3][4][5]</sup> Its vibrant and long-lasting coloration makes it a popular choice in various industrial applications.<sup>[2]</sup> This guide provides a detailed overview of the synthesis pathway for **Basic Blue 41**, comprehensive purification protocols, and relevant technical data for researchers and professionals in chemical and drug development.

## Physicochemical Properties

A summary of the key properties of **Basic Blue 41** is presented below.

| Property                               | Value                                                                                               | Reference                               |
|----------------------------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number                             | 12270-13-2                                                                                          | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula                      | C <sub>20</sub> H <sub>26</sub> N <sub>4</sub> O <sub>6</sub> S <sub>2</sub>                        | <a href="#">[2]</a> <a href="#">[6]</a> |
| Molecular Weight                       | 482.57 g/mol                                                                                        | <a href="#">[6]</a>                     |
| Appearance                             | Deep blue powder                                                                                    | <a href="#">[2]</a> <a href="#">[7]</a> |
| IUPAC Name                             | 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diaz恒]anilino]ethanol; methyl sulfate | <a href="#">[2]</a> <a href="#">[3]</a> |
| Solubility                             | Easily soluble in water                                                                             | <a href="#">[2]</a> <a href="#">[8]</a> |
| Maximum Absorbance (λ <sub>max</sub> ) | 608.5 nm                                                                                            | <a href="#">[1]</a>                     |


## Synthesis Pathway

The industrial production of **Basic Blue 41** is a multi-step process that involves diazotization, azo coupling, and quaternization reactions. The synthesis starts from 2-amino-6-methoxybenzothiazole and N-methyl-N-hydroxyethyl aniline.[\[2\]](#)

The overall synthesis can be broken down into three primary stages:

- **Diazotization:** 2-amino-6-methoxybenzothiazole is converted into a diazonium salt.
- **Azo Coupling:** The resulting diazonium salt is reacted with the coupling agent, N-methyl-N-hydroxyethyl aniline, to form the azo chromophore.
- **Quaternization (Methylation):** The nitrogen atom in the thiazole ring is methylated using dimethyl sulfate to form the final cationic dye.[\[2\]](#)

The material consumption for producing one ton of the final product is approximately 275 kg of 6-methoxy-2-amino benzothiazole, 230 kg of N-methyl-N-hydroxyethyl aniline, and 450 kg of dimethyl sulfate.[\[2\]](#)



[Click to download full resolution via product page](#)

Diagram 1: Synthesis Pathway of **Basic Blue 41**.

## Experimental Protocol: Synthesis

The following is a generalized laboratory-scale protocol for the synthesis of **Basic Blue 41**.

### Materials:

- 2-amino-6-methoxybenzothiazole
- Sodium nitrite (NaNO<sub>2</sub>)

- Hydrochloric acid (HCl), concentrated
- N-methyl-N-hydroxyethyl aniline
- Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Sodium chloride (NaCl)
- Ice
- Deionized water

**Procedure:**

- **Diazotization:**
  - In a beaker, dissolve a specific molar equivalent of 2-amino-6-methoxybenzothiazole in dilute hydrochloric acid.
  - Cool the solution to 0-5°C in an ice bath with constant stirring.
  - Slowly add a concentrated aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.
  - Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
- **Azo Coupling:**
  - In a separate vessel, dissolve an equimolar amount of N-methyl-N-hydroxyethyl aniline in a dilute acidic solution.
  - Cool this solution to 0-5°C.
  - Slowly add the previously prepared cold diazonium salt solution to the N-methyl-N-hydroxyethyl aniline solution with vigorous stirring.
  - Maintain the temperature below 10°C throughout the addition.

- A colored precipitate, the azo dye intermediate, will form. Continue stirring for 1-2 hours to complete the reaction.
- Quaternization and Isolation:
  - To the resulting slurry, slowly add dimethyl sulfate.
  - Gently heat the mixture and maintain it at the target temperature (e.g., 50-60°C) for several hours to complete the methylation of the thiazole nitrogen.
  - Monitor the reaction progress using a suitable technique (e.g., TLC).
  - Once the reaction is complete, "salt out" the final product by adding sodium chloride to the mixture, which reduces its solubility.<sup>[2]</sup>
  - Filter the resulting precipitate using vacuum filtration.
  - Wash the filter cake with a saturated brine solution to remove impurities.
  - Dry the crude **Basic Blue 41** product in a vacuum oven at a low temperature.

## Purification

The crude product obtained from the synthesis contains unreacted starting materials, by-products, and inorganic salts. Purification is essential to achieve the desired quality for its intended applications. Recrystallization is a standard and effective method for purifying solid organic compounds like **Basic Blue 41**. For higher purity, chromatographic methods can be employed.

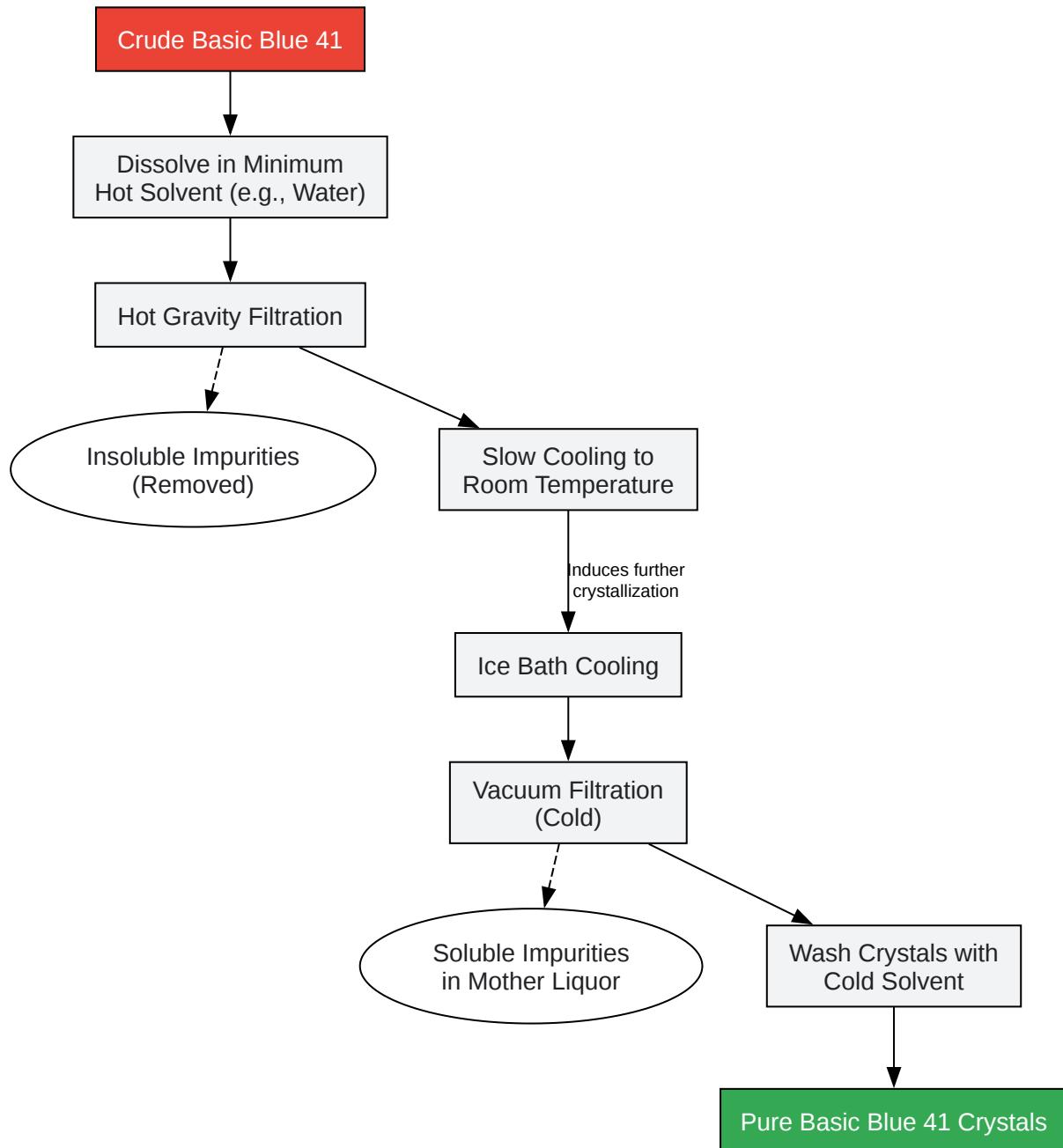

[Click to download full resolution via product page](#)

Diagram 2: General Purification Workflow via Recrystallization.

## Experimental Protocol: Purification by Recrystallization

This protocol details the purification of crude **Basic Blue 41** using a single-solvent recrystallization method.

### Materials:

- Crude **Basic Blue 41**
- Deionized water (or another suitable solvent like ethanol/water mixture)
- Activated carbon (optional, for decolorizing)
- Standard laboratory glassware (beakers, Erlenmeyer flask)
- Hot plate with stirring capability
- Gravity filtration setup (funnel, fluted filter paper)
- Vacuum filtration setup (Büchner funnel, filter flask)

### Procedure:

- Solvent Selection and Dissolution:
  - Place the crude **Basic Blue 41** powder into an Erlenmeyer flask.
  - Add a small amount of deionized water (the solvent). Since **Basic Blue 41** is highly soluble in water, careful addition is necessary.[2][8]
  - Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the dye completely dissolves. The goal is to use the minimum amount of hot solvent required.[9]
- Removal of Insoluble Impurities:
  - If any insoluble impurities are observed, or if the solution color needs clarification, perform a hot gravity filtration.

- (Optional: Add a small amount of activated carbon to the hot solution and boil for a few minutes to adsorb colored impurities. Be aware this may also adsorb some product).
- Preheat a gravity filter funnel and a receiving flask. Wet the fluted filter paper with a small amount of hot solvent.[10]
- Quickly pour the hot dye solution through the fluted filter paper to remove suspended solids.

- Crystallization:
  - Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
  - Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of purified crystals.[10]
- Collection and Drying:
  - Set up a vacuum filtration apparatus with a Büchner funnel.
  - Wet the filter paper with a small amount of ice-cold solvent.
  - Turn on the vacuum and pour the crystallized slurry into the funnel.
  - Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities (mother liquor).[11]
  - Allow the crystals to dry on the filter under vacuum for a period.
  - Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a suitable low temperature.

## Alternative Purification Method: Chromatography

For applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used. Reverse-phase (RP) HPLC methods have been developed for the analysis of **Basic Blue 41**, typically using a mobile phase of acetonitrile and

water with an acid modifier like phosphoric or formic acid.[\[6\]](#)[\[12\]](#) These analytical methods can be scaled up for preparative separation to isolate the dye from closely related impurities.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Basic Blue 41 | C20H26N4O6S2 | CID 83008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Basic blue 41 - Cationic blue 41 - Cationic Blue SD-GRL from Emperor Chem [emperordye.com]
- 5. Basic Blue 41: 1 Blue X-Grrl 250% Dyestuff Cationic Dyes - Cationic Dyes and Dye [orienchem.en.made-in-china.com]
- 6. C.I. Basic Blue 41 | SIELC Technologies [sielc.com]
- 7. BASIC BLUE 41 (C.I. 11105) | 12270-13-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Separation of C.I. Basic Blue 41 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Basic Blue 41 synthesis pathway and purification]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b037735#basic-blue-41-synthesis-pathway-and-purification\]](https://www.benchchem.com/product/b037735#basic-blue-41-synthesis-pathway-and-purification)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)